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Compound of Interest

Compound Name: N-Acetylindoline-2-carboxylic acid

Cat. No.: B2380969

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-
Acetylindoline-2-carboxylic acid (C11H11NOs), a key heterocyclic compound with
applications in pharmaceutical development and organic synthesis.[1] While experimental
spectra for this specific molecule are not readily available in public databases, this document,
grounded in established spectroscopic principles and data from closely related analogs, offers
a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to N-Acetylindoline-2-carboxylic Acid

N-Acetylindoline-2-carboxylic acid, with the IUPAC name 1-acetyl-2,3-dihydro-1H-indole-2-
carboxylic acid, belongs to the indoline class of compounds, which are hydrogenated
derivatives of indoles.[2] The introduction of an N-acetyl group and a carboxylic acid function at
the 2-position creates a chiral center and introduces functionalities pivotal for its role as a
versatile synthetic intermediate.[1] Accurate spectroscopic analysis is paramount for confirming
its molecular structure, assessing purity, and understanding its chemical behavior in various
applications.

Molecular Structure and Properties:

e Molecular Formula: C11H11NOs[2]
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e Molecular Weight: 205.21 g/mol [2]
o CAS Number: 82923-75-9[2]

Below is a diagram illustrating the molecular structure and the numbering convention used for
the interpretation of the spectroscopic data.

Caption: Molecular structure of N-Acetylindoline-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below
are the predicted *H and 3C NMR chemical shifts for N-Acetylindoline-2-carboxylic acid,
based on the analysis of similar indoline and indole derivatives.[3]

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
protons on the five-membered ring, the acetyl group, and the carboxylic acid proton.

Predicted *H NMR Data (in CDClIs, ~400 MHz)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~10-12 broad s

1H

-COOH

The acidic proton
of a carboxylic
acid typically
appears as a
broad singlet in
this downfield
region and is
exchangeable
with D20.[4]

~7.2-7.5 m

4H

Aromatic (H-4 to
H-7)

The four protons
on the benzene
ring will appear
as a complex
multiplet in the
aromatic region.
The exact shifts
and coupling
patterns depend
on the specific

isomer.

~5.0-5.3 dd

1H

H-2

This proton is at
a chiral center
and is coupled to
the two
diastereotopic
protons at the C-

3 position.

~3.0-3.6 m

2H

H-3

The two protons
on C-3 are
diastereotopic
and will likely
appear as a

complex
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multiplet, each
coupled to H-2
and to each

other (geminal

coupling).

The three
protons of the
acetyl group are
~2.2 s 3H -COCHs .y grotp
equivalent and
will appear as a

sharp singlet.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted 13C NMR Data (in CDClsz, ~100 MHz)
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Chemical Shift (6, ppm) Assignment Rationale

The carbonyl carbon of the
~175-180 -COOH carboxylic acid is expected in

this downfield region.[4]

The carbonyl carbon of the
~168-172 -COCHs amide (N-acetyl group) will

also be in the downfield region.

This is a quaternary carbon of
~140-145 C-7a the aromatic ring, bonded to

the nitrogen atom.

The four carbons of the
~120-130 C-4to C-7 benzene ring will resonate in

this typical aromatic region.

The other quaternary carbon of
~125-130 C-3a o
the aromatic ring.

This carbon is attached to both

a nitrogen and a carboxylic
~60-65 C-2 ) )

acid group, leading to a

downfield shift.

This methylene carbon is
~30-35 C-3 adjacent to the aromatic ring

and the chiral center.

The methyl carbon of the
~22-25 -COCHs acetyl group is expected in the

aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of N-Acetylindoline-2-carboxylic acid is expected to show characteristic absorption
bands for the carboxylic acid and amide functional groups.
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Predicted IR Absorption Bands
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Wavenumber
(cm™)

Intensity

Assignment

Rationale

~2500-3300

Broad, Strong

O-H stretch

This very broad band

is characteristic of the
hydrogen-bonded O-H
stretch in a carboxylic

acid dimer.[5]

~1700-1725

Strong

C=0 stretch (acid)

The carbonyl stretch
of the carboxylic acid
is expected to be a
strong band in this

region.[5]

~1640-1670

Strong

C=0 stretch (amide)

The N-acetyl group's
carbonyl (amide |
band) will appear as
another strong
absorption, typically at
a lower wavenumber
than the acid carbonyl
due to resonance with

the nitrogen lone pair.

~1580-1610

Medium

C=C stretch

(aromatic)

These absorptions are
characteristic of the
carbon-carbon
stretching vibrations
within the benzene

ring.

~1210-1320

Strong

C-O stretch

This band is
associated with the
carbon-oxygen single
bond stretching of the

carboxylic acid.

~920

Medium, Broad

O-H bend

The out-of-plane bend

for the hydroxyl group
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of a dimeric carboxylic
acid often appears as
a broad band in this

region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure. For N-Acetylindoline-2-carboxylic
acid, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern (Electron lonization - EI)

e Molecular lon (M*): A peak at m/z = 205, corresponding to the molecular weight of the
compound, should be observable, although it may be of low intensity.

o Loss of COOH: A significant fragment at m/z = 160 would result from the loss of the
carboxylic acid group (45 Da).

o Loss of Acetyl Group: Fragmentation involving the loss of the acetyl group (CHsCO, 43 Da)
could lead to a peak at m/z = 162.

e Acylium lon: A prominent peak at m/z = 43, corresponding to the [CH3CQO]* acylium ion, is a
common feature for N-acetylated compounds.[6]

The fragmentation pathway can be visualized as follows:

[M]*
m/z = 205

- COOH (45 Da) | - CHsCO (43 Da)

[M - COOH]*

m/z = 160

Click to download full resolution via product page
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Caption: Predicted major fragmentation pathways for N-Acetylindoline-2-carboxylic acid in
EI-MS.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for N-Acetylindoline-2-carboxylic acid,
the following general protocols are recommended.

Sample Preparation and NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-de, or MeOD) in a 5 mm NMR tube. The choice of
solvent can affect chemical shifts, particularly for the acidic proton.

* 'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically
required compared to *H NMR.

IR Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet
can be prepared by mixing a small amount of the sample with dry KBr powder and pressing
it into a transparent disk.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Perform a
background scan prior to the sample scan.

Mass Spectrometry

o Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas
chromatography (GC) can be used for sample introduction in an El source. For less stable
compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a
suitable alternative.
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o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300). For
structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the
molecular ion or other significant fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key
spectroscopic features of N-Acetylindoline-2-carboxylic acid. The expected NMR, IR, and
MS data presented herein serve as a valuable reference for researchers involved in the
synthesis, purification, and application of this important molecule. Experimental verification of
these predictions will be crucial for the definitive characterization of N-Acetylindoline-2-
carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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